molecular formula C15H23N3OS B5753665 N-(2-MORPHOLINOETHYL)-N'-PHENETHYLTHIOUREA

N-(2-MORPHOLINOETHYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B5753665
M. Wt: 293.4 g/mol
InChI Key: RMQZHNCLVSUAMH-UHFFFAOYSA-N
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Description

N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a thiourea backbone with morpholinoethyl and phenethyl substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of phenethyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA can be compared with other thiourea derivatives, such as:

    N-Phenylthiourea: Lacks the morpholinoethyl substituent, resulting in different chemical properties and applications.

    N-(2-Morpholinoethyl)thiourea: Lacks the phenethyl substituent, leading to variations in biological activity.

    N,N’-Diphenylthiourea:

The uniqueness of N-(2-MORPHOLINOETHYL)-N’-PHENETHYLTHIOUREA lies in its combination of morpholinoethyl and phenethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c20-15(16-7-6-14-4-2-1-3-5-14)17-8-9-18-10-12-19-13-11-18/h1-5H,6-13H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQZHNCLVSUAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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